molecular formula C12H14O5 B8517423 Ethyl 2-(2,3-dimethoxyphenyl)-2-oxoacetate

Ethyl 2-(2,3-dimethoxyphenyl)-2-oxoacetate

Cat. No.: B8517423
M. Wt: 238.24 g/mol
InChI Key: WCBUVXYLLNXFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,3-dimethoxyphenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 2-(2,3-dimethoxyphenyl)-2-oxoacetate

InChI

InChI=1S/C12H14O5/c1-4-17-12(14)10(13)8-6-5-7-9(15-2)11(8)16-3/h5-7H,4H2,1-3H3

InChI Key

WCBUVXYLLNXFHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 27.6 g of 1,2-dimethoxybenzene in 160 ml of ether is cooled to −40° C., 250 ml of a 1.6 M solution of n-butyllithium in hexane are added dropwise and the mixture is then left stirring for 24 hours while allowing the temperature to return to RT. The reaction mixture is cooled to −20° C., 136 ml of diethyl oxalate are added rapidly and the mixture is left stirring while allowing the temperature to return to RT. After stirring for 30 minutes at RT, the reaction mixture is poured into saturated NH4Cl solution, the phases are separated after settling has taken place, the aqueous phase is extracted with ether, the combined organic phases are washed twice with water and dried over Na2SO4, and the solvents are evaporated off under vacuum. The excess diethyl oxalate is removed by distillation under vacuum (b.p.=90° C. at 2 400 Pa). The resulting crude product is chromatographed on silica gel, eluting with a heptane/iso ether mixture (90/10; v/v). 25 g of the expected product are obtained and are used without further purification in the following step.
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Synthesis routes and methods II

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.